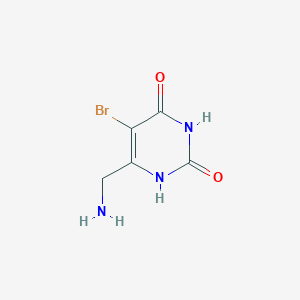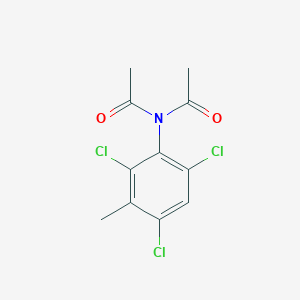![molecular formula C7H8N4 B13099268 3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)
3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrimidotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a triazine ring, with a methyl group attached at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-amino-3-methyl-1,2,4-triazine with formamide under reflux conditions can yield this compound . Another method involves the use of dimethylformamide (DMF) as a solvent and heating the reaction mixture to achieve cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Aplicaciones Científicas De Investigación
3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or proteins involved in cellular processes, leading to its biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor in cancer treatment.
[1,2,4]Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
Uniqueness
3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine is unique due to its specific structural configuration and the presence of a methyl group at the 3-position. This structural feature contributes to its distinct chemical reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
3-methyl-4H-pyrimido[2,1-c][1,2,4]triazine |
InChI |
InChI=1S/C7H8N4/c1-6-5-11-4-2-3-8-7(11)10-9-6/h2-4H,5H2,1H3 |
Clave InChI |
FIUMJINOJBZHOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N=CC=CN2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)


![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)


![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)


![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)




